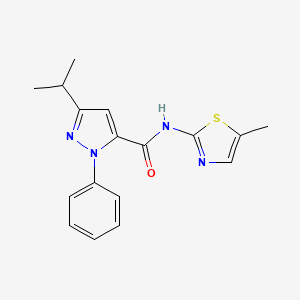![molecular formula C24H25N5O2 B10997268 4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide](/img/structure/B10997268.png)
4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It gained prominence as the first-line treatment for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).
- Imatinib specifically inhibits tyrosine kinases, playing a crucial role in cancer therapy .
4-phenyl-N-{3-[(pyridin-2-ylmethyl)carbamoyl]phenyl}piperazine-1-carboxamide: , is a significant pharmaceutical compound.
Preparation Methods
Synthetic Routes: Imatinib can be synthesized through various routes, including condensation reactions and cyclizations.
Reaction Conditions: The synthesis involves coupling aniline derivatives with pyrimidine moieties under specific conditions.
Industrial Production: Imatinib is industrially produced using efficient synthetic protocols to ensure high yield and purity.
Chemical Reactions Analysis
Reactivity: Imatinib undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents: Reagents like acetic anhydride, phosphorus oxychloride, and hydrazine hydrate are used.
Major Products: These reactions yield intermediates and final products crucial for drug development.
Scientific Research Applications
Chemistry: Imatinib serves as a model compound for studying kinase inhibitors and drug design.
Biology: It helps elucidate cellular signaling pathways and protein–ligand interactions.
Medicine: Beyond CML and GISTs, it shows promise in treating other cancers and autoimmune diseases.
Industry: Imatinib’s industrial applications extend to pharmaceuticals and biotechnology.
Mechanism of Action
- Imatinib targets tyrosine kinases, inhibiting their activity.
- It forms hydrogen bonds and hydrophobic interactions with the Abelson tyrosine kinase domain.
- The molecule exists in extended and folded conformations, affecting its interactions .
Comparison with Similar Compounds
Uniqueness: Imatinib’s distinct structure and selectivity set it apart.
Similar Compounds: Other kinase inhibitors like dasatinib and nilotinib share some features but differ in selectivity and binding modes.
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-phenyl-N-[3-(pyridin-2-ylmethylcarbamoyl)phenyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c30-23(26-18-21-8-4-5-12-25-21)19-7-6-9-20(17-19)27-24(31)29-15-13-28(14-16-29)22-10-2-1-3-11-22/h1-12,17H,13-16,18H2,(H,26,30)(H,27,31) |
InChI Key |
SYJKAMVPMWAKSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[oxo(4-phenylpiperazin-1-yl)acetyl]amino}ethyl)-1H-indole-2-carboxamide](/img/structure/B10997193.png)
![N-{2-[(3-chlorobenzyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10997198.png)
![5-chloro-1-(2-methoxyethyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B10997206.png)

![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-6-carboxamide](/img/structure/B10997218.png)
![(4,7-dimethoxy-1H-indol-2-yl)[4-(1H-indol-6-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10997222.png)
![N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10997227.png)
![4-(4-chlorophenyl)-N-(2-{[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10997232.png)
![3-methyl-4-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997233.png)
![2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997248.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[(4,6-dimethyl-2-pyrimidinyl)amino]acetamide](/img/structure/B10997267.png)
![Methyl 4-[({2-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}carbamoyl)amino]benzoate](/img/structure/B10997274.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)-3-methoxyphenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10997275.png)
![N-[4-(acetylamino)phenyl]-2-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B10997285.png)
